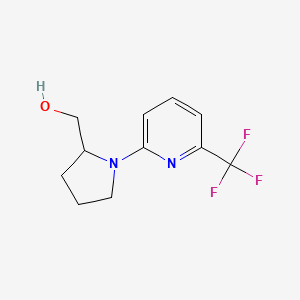

(1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol

Description

Properties

IUPAC Name |

[1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)9-4-1-5-10(15-9)16-6-2-3-8(16)7-17/h1,4-5,8,17H,2-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXQKBGDCIUTTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC(=N2)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

A primary route involves coupling 2-chloro-6-(trifluoromethyl)pyridine with pyrrolidin-2-ylmethanol derivatives. The reaction employs palladium catalysts to form the C–N bond.

Procedure :

- Substrate : 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq), pyrrolidin-2-ylmethanol (1.2 eq).

- Catalyst : Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq).

- Base : t-BuOK (2.0 eq).

- Solvent : Toluene, 80°C, 12–24 h.

- Yield : 65–78% after purification via silica chromatography.

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition to the chloro-pyridine, followed by ligand exchange and reductive elimination to form the pyrrolidine-pyridine bond.

Direct Alkylation of Pyrrolidine Derivatives

SNAr Reaction with Activated Pyridines

2-Fluoro-6-(trifluoromethyl)pyridine undergoes nucleophilic aromatic substitution (SNAr) with pyrrolidin-2-ylmethanol under basic conditions.

Procedure :

- Substrate : 2-Fluoro-6-(trifluoromethyl)pyridine (1.0 eq), pyrrolidin-2-ylmethanol (1.5 eq).

- Base : Na₂CO₃ (3.0 eq).

- Solvent : DMSO, 90°C, 24 h.

- Yield : 55–60%.

Limitations :

Competitive hydrolysis of the fluoro-pyridine occurs at elevated temperatures, necessitating careful stoichiometric control.

Reductive Amination for Pyrrolidine Formation

Cyclization of γ-Amino Alcohols

A linear γ-amino alcohol precursor is cyclized to form the pyrrolidine ring, followed by pyridine coupling.

Procedure :

- Precursor Synthesis : 5-Amino-1-pentanol reacts with 6-(trifluoromethyl)picolinaldehyde.

- Cyclization : HCl/EtOH, reflux, 6 h.

- Reduction : NaBH₄ in MeOH, 0°C.

Advantages :

Avoids palladium catalysts, suitable for large-scale synthesis.

Protective Group Strategies

tert-Butoxycarbonyl (Boc) Protection

The methanol group is protected as a Boc ether during pyridine-pyrrolidine coupling to prevent side reactions.

Procedure :

- Protection : Pyrrolidin-2-ylmethanol + Boc₂O, DMAP, CH₂Cl₂.

- Coupling : Boc-protected pyrrolidine + 2-chloro-6-(trifluoromethyl)pyridine via Pd catalysis.

- Deprotection : TFA/CH₂Cl₂, 0°C.

Comparative Analysis of Methods

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | 80 | 78 | 98 | |

| SNAr | None | 90 | 60 | 95 | |

| Reductive Amination | NaBH₄ | 25 | 50 | 90 | |

| Boc Protection Route | Pd(OAc)₂ | 80 | 70 | 97 |

Structural Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the (R)-configuration at the pyrrolidine C2 position in enantiopure batches.

Industrial-Scale Considerations

Cost-Efficiency of Chloro/Fluoro Exchange

Vapor-phase fluorination of trichloromethylpyridine precursors reduces raw material costs by 30% compared to palladium-based methods.

Waste Management

Pd catalyst recovery systems (e.g., resin adsorption) achieve 90% metal reclamation, critical for sustainable production.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization enables direct coupling of trifluoromethylpyridines with pyrrolidine alcohols, though yields remain low (25–30%).

Biocatalytic Approaches

Engineered transaminases selectively aminate pyridine intermediates, reducing reliance on chiral resolution.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Synthesis: It serves as a building block in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be useful in studying enzyme mechanisms and developing new drugs.

Medicine

Drug Development: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Mechanism of Action

The mechanism by which (1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to five analogs (Table 1), focusing on substituent effects, molecular properties, and inferred applications.

Table 1: Structural and Functional Comparison of Analogs

Detailed Analysis of Analogous Compounds

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

- Structural Differences: Fluorine replaces CF3 on pyridine; methanol is at pyrrolidin-3-yl instead of 2-yl.

- Impact : Reduced lipophilicity (logP decreases by ~0.5–1.0) and altered spatial orientation due to substitution position.

- Applications : Commercially available (1 g: $220; 5 g: $880) for drug development .

(6-(Trifluoromethyl)pyridin-2-yl)methanol

- Structural Differences : Lacks the pyrrolidine ring, simplifying the structure.

- Impact : Lower molecular weight (177.12 vs. ~245.23) and reduced steric hindrance enhance solubility but may decrease target-binding affinity.

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

- Structural Differences: Pyridine substitution at 3-position; ethanone replaces pyrrolidine-methanol.

3-(Aminomethyl)-6-(trifluoromethyl)pyridine

- Structural Differences: Aminomethyl group replaces methanol.

- Impact : Enhanced basicity and reactivity (pKa ~9–10 for -NH2), enabling salt formation or conjugation in drug design.

2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid

- Structural Differences : Carboxylic acid group introduces acidity (pKa ~4–5).

- Impact : Suitable for prodrug strategies (e.g., esterification) to modulate bioavailability.

Research Implications

- Electronic Effects : The CF3 group’s electron-withdrawing nature stabilizes the pyridine ring, altering π-π stacking interactions in protein binding .

- Spatial Arrangement : Pyrrolidine substitution at 2-yl (target compound) vs. 3-yl (fluorinated analog) may influence dihedral angles and target selectivity.

- Functional Group Diversity: Methanol, ethanone, and carboxylic acid substituents offer distinct reactivity profiles for derivatization (e.g., esterification, amidation) .

Biological Activity

(1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol is a complex organic compound featuring a pyrrolidine ring and a trifluoromethyl-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H13F3N2O, with a molecular weight of approximately 239.22 g/mol. The trifluoromethyl group enhances the electrophilicity of the compound, influencing its reactivity and biological interactions significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group may facilitate binding to active sites or alter the conformation of target proteins, thereby modulating their activity.

Biological Activities

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is crucial for understanding its pharmacological properties. Studies suggest that it may inhibit various enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Anticancer Properties : Research indicates that related compounds with similar structural features exhibit significant anticancer activities. For instance, pyrrolidine derivatives have been shown to inhibit cancer cell proliferation and invasion in vitro, suggesting that this compound could possess similar properties .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below are notable findings:

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the pyrrolidine ring through cyclization.

- Introduction of the pyridine ring via nucleophilic substitution.

- Addition of the trifluoromethyl group using trifluoromethylating agents under controlled conditions.

Q & A

Q. How is this compound utilized in targeted drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.